

(S)-methyl 2-hydroxy-3-methylbutanoate physical properties

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Compound of Interest

Compound Name: (S)-methyl 2-hydroxy-3-methylbutanoate

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A Comprehensive Technical Guide to the Physical Properties of **(S)-methyl 2-hydroxy-3-methylbutanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **(S)-methyl 2-hydroxy-3-methylbutanoate**, a valuable chiral building block in organic synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physical Properties

(S)-methyl 2-hydroxy-3-methylbutanoate is the methyl ester of (S)-2-hydroxy-3-methylbutanoic acid.^[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.^[2] This compound's chirality makes it a significant component in the synthesis of pharmaceuticals and agrochemicals.^[3]

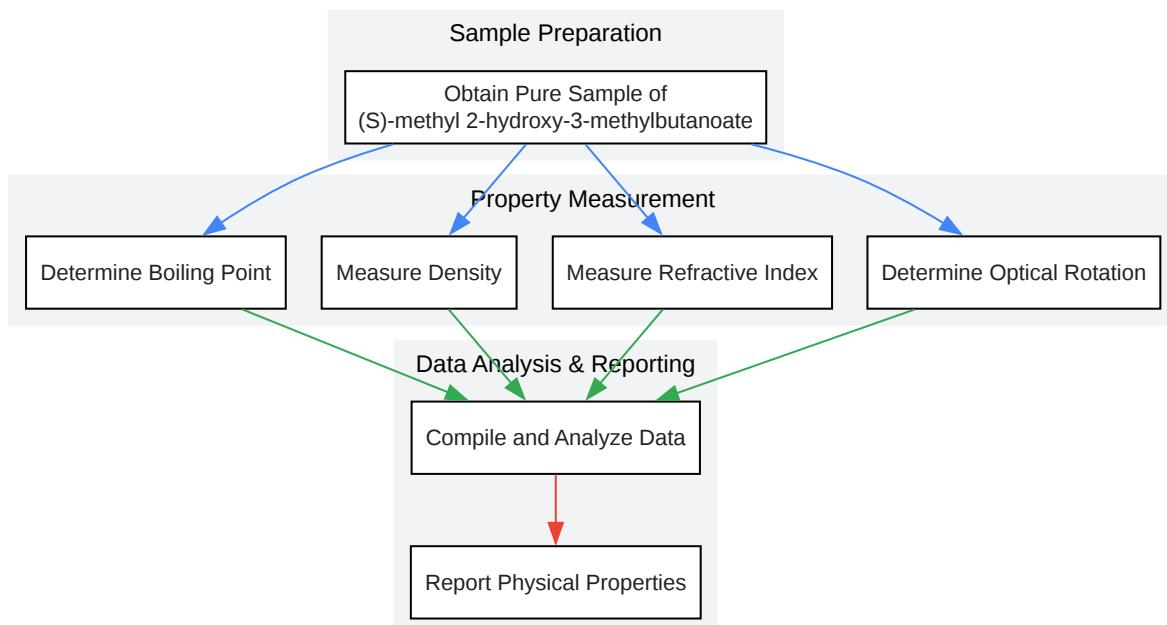
Quantitative Data Summary

The known physical properties of **(S)-methyl 2-hydroxy-3-methylbutanoate** are summarized in the table below for easy reference and comparison.

Physical Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₃	[4][5][6]
Molecular Weight	132.16 g/mol	[4][5][6]
CAS Number	24347-63-5	[4][6]
Appearance	Liquid	[5]
Boiling Point	165.6 °C at 760 mmHg	[6][7]
Density	1.021 g/cm ³	[7]
Refractive Index	1.425 (for (R)-enantiomer)	[8]
Solubility	Limited solubility in water; Soluble in organic solvents.	[3]
Optical Rotation	Data not available	

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a liquid organic compound like **(S)-methyl 2-hydroxy-3-methylbutanoate**.



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Caption: Workflow for Physical Property Characterization.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These are general protocols applicable to liquid esters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Apparatus: A distillation apparatus or a Thiele tube setup can be used.
- Procedure (Distillation Method):
 - Place a small volume of the sample in a distillation flask with a few boiling chips.

- Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned correctly.
- Heat the flask gently.
- The temperature at which the liquid condenses on the thermometer and drips consistently is recorded as the boiling point.

Measurement of Density

Density is the mass per unit volume of a substance.

- Apparatus: A pycnometer or a graduated cylinder and a balance.
- Procedure (using a graduated cylinder):
 - Weigh a clean, dry graduated cylinder.
 - Add a known volume of the liquid sample to the graduated cylinder and weigh it again.
 - The mass of the liquid is the difference between the two weights.
 - Density is calculated by dividing the mass of the liquid by its volume.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

- Apparatus: A refractometer.
- Procedure:
 - Calibrate the refractometer with a standard sample of known refractive index.
 - Place a few drops of the sample on the prism of the refractometer.
 - Close the prism and allow the temperature to stabilize.

- Read the refractive index from the scale. It is crucial to report the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.

- Apparatus: A polarimeter.
- Procedure:
 - Prepare a solution of the compound with a known concentration in a suitable solvent.
 - Fill the polarimeter tube with the solution, ensuring no air bubbles are present.
 - Place the tube in the polarimeter and measure the observed rotation.
 - The specific rotation is then calculated using the formula: $[\alpha]_D^T = \frac{\alpha}{l \times c}$ where:

- $[\alpha]_D^T$ is the specific rotation.

$$[\alpha]_D^T = \frac{\alpha}{l \times c}$$

is the specific rotation.

- T is the temperature in degrees Celsius.

is the temperature in degrees Celsius.

- λ is the wavelength of the light source.

is the wavelength of the light source.

- α is the observed rotation.

is the observed rotation.

- l

is the path length of the polarimeter tube in decimeters.

- c

is the concentration of the solution in g/mL.

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